molecular formula C20H21NO4 B11699372 1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B11699372
M. Wt: 339.4 g/mol
InChI Key: DGJQGVSWZFAHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with ethoxy and methoxy phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione
  • 2-Methoxyphenyl isocyanate

Uniqueness

1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21NO4/c1-3-25-17-10-8-16(9-11-17)21-19(22)13-15(20(21)23)12-14-6-4-5-7-18(14)24-2/h4-11,15H,3,12-13H2,1-2H3

InChI Key

DGJQGVSWZFAHHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.